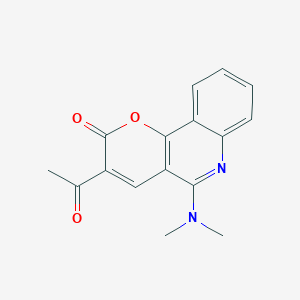
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one typically involves a cyclocondensation reaction. One common method is the reaction of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include temperatures ranging from 60°C to 140°C and reaction times from 2 to 11 days .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and reduce reaction time, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like MCPBA to form oxopyranoquinoline N-oxide.
Hydrolysis: Hydrolysis of this compound with NaOH can yield oxoquinolinylphenylacrylic acids.
Rearrangement: Under refluxing conditions with acetic anhydride, it can rearrange to form 2H-pyrano(3,2-c)quinoline-2,5(6H)-dione.
Common Reagents and Conditions
Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Hydrolysis: Sodium hydroxide (NaOH) is used for hydrolysis reactions.
Rearrangement: Acetic anhydride (Ac2O) is used for rearrangement reactions under reflux conditions.
Major Products
Oxopyranoquinoline N-oxide: Formed from oxidation.
Oxoquinolinylphenylacrylic acids: Formed from hydrolysis.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: Formed from rearrangement.
科学的研究の応用
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal agent.
Material Sciences: Some derivatives of this compound exhibit intensive blue fluorescence properties, making them useful in material sciences.
Biological Studies: The compound’s ability to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production has been studied.
作用機序
The mechanism of action of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
2H-Pyrano(3,2-c)quinolin-2-one: The parent compound without the acetyl and dimethylamino groups.
Oxopyranoquinoline N-oxide: An oxidized derivative.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: A rearranged product.
Uniqueness
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
172753-39-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChIキー |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
正規SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Key on ui other cas no. |
172753-39-8 |
同義語 |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















